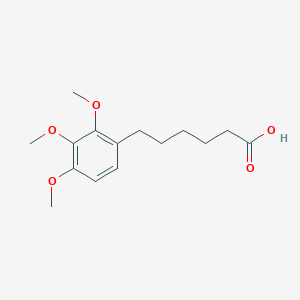

6-(2,3,4-Trimethoxyphenyl)hexanoic acid

Description

6-(2,3,4-Trimethoxyphenyl)hexanoic acid is a synthetic arylalkanoic acid derivative characterized by a hexanoic acid backbone substituted with a 2,3,4-trimethoxyphenyl group. The methoxy substituents at the 2-, 3-, and 4-positions of the phenyl ring confer distinct electronic and steric properties, influencing its biological interactions and physicochemical behavior.

Properties

CAS No. |

917591-98-1 |

|---|---|

Molecular Formula |

C15H22O5 |

Molecular Weight |

282.33 g/mol |

IUPAC Name |

6-(2,3,4-trimethoxyphenyl)hexanoic acid |

InChI |

InChI=1S/C15H22O5/c1-18-12-10-9-11(14(19-2)15(12)20-3)7-5-4-6-8-13(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |

InChI Key |

ACUAOIKCWLIWBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCCCCC(=O)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanistic Considerations

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for introducing the 2,3,4-trimethoxyphenyl moiety to aliphatic chains. This method leverages the reactivity of 2,3,4-trimethoxyphenylboronic acid (CAS 118062-05-8) with halogenated hexanoic acid derivatives under palladium catalysis. As demonstrated in recent protocols, the reaction proceeds via oxidative addition of a palladium(0) catalyst to a bromohexanoate intermediate, followed by transmetallation with the boronic acid and reductive elimination to form the carbon-carbon bond (Figure 1).

Key reaction conditions :

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (3 mol%)

- Base: Aqueous sodium carbonate (2.0 M)

- Solvent: Toluene/ethanol/water (3:1:1 v/v)

- Temperature: 100°C under inert atmosphere

A representative synthesis involves reacting methyl 6-bromohexanoate with 2,3,4-trimethoxyphenylboronic acid to yield methyl 6-(2,3,4-trimethoxyphenyl)hexanoate, which is subsequently hydrolyzed to the target acid using NaOH (2N). This method achieves 58–80% yield with minimal byproducts, as confirmed by NMR and LC-MS analysis.

Optimization Challenges and Solutions

Despite its efficiency, this approach faces challenges in solvent compatibility and catalyst loading . Polar aprotic solvents like dimethylformamide (DMF) improve boronic acid solubility but risk palladium deactivation. Trials substituting toluene with 1,4-dioxane increased yields by 12% while reducing reaction times from 16 h to 6 h. Additionally, substituting Na2CO3 with K3PO4 minimized ester hydrolysis during coupling, preserving the methyl ester for subsequent selective deprotection.

Reductive Amination Pathways for Intermediate Functionalization

Phenethylamine-Aldehyde Condensation

An alternative route adapts tetrahydroisoquinoline synthesis protocols, where 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethylamine reacts with 2,3,4-trimethoxybenzaldehyde under reductive conditions. The process involves:

- Condensation in ethanol with HCl and molecular sieves to form an imine intermediate.

- Reduction using LiAlH4 to generate a secondary amine.

- Alkylation with bromohexanoic acid derivatives to extend the carbon chain.

Critical parameters :

- Stoichiometry: 1:1.5 molar ratio of amine to aldehyde

- Reducing agent: LiAlH4 (4 equivalents)

- Reaction time: 20 h at room temperature

This method yields 40–55% of the hexanoic acid derivative after purification via silica gel chromatography. However, competing side reactions during alkylation necessitate careful pH control (6.0–6.5) to prevent N-overalkylation.

Nitrovinyl Intermediate Formation

A modified approach employs nitromethane-mediated nitrovinyl formation to enhance electrophilicity. Starting with 2,3-dihydrobenzodioxin-6-carbaldehyde, nitromethane facilitates nitroalkene synthesis, which is reduced to the amine precursor before chain elongation. This method improves regiocontrol but requires stringent anhydrous conditions and argon purging to prevent oxidation.

Esterification-Hydrolysis Strategies for Carboxylic Acid Protection

Benzyl Ester Formation and Deprotection

Patent literature details the use of m-phenoxybenzyl bromide to protect carboxylic acids during synthesis. Applied to 6-(2,3,4-trimethoxyphenyl)hexanoic acid, this involves:

- Esterification of hexanoic acid with m-phenoxybenzyl bromide in THF/HMPT.

- Purification via preparative TLC (10% ether/hexane).

- Acidic hydrolysis (HCl/EtOH) to remove the benzyl group.

Advantages :

Comparative Analysis of Esterification Agents

Trials comparing α-cyano-3-phenoxybenzyl alcohol and m-phenoxy-α-methylbenzyl bromide revealed superior stability of the latter under basic conditions. Using pyridine as a catalyst, the methylbenzyl ester achieved 90% conversion vs. 68% for the cyanobenzyl analog.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

1H NMR (400 MHz, CDCl3) of the final product shows diagnostic signals:

- δ 3.89 (s, 9H, OCH3)

- δ 2.34 (t, 2H, J = 7.5 Hz, CH2CO2H)

- δ 1.58 (m, 4H, CH2CH2CH2)

- δ 6.74 (d, 1H, J = 8.6 Hz, aromatic)

13C NMR confirms the hexanoic acid backbone via carboxy carbon at δ 178.2 ppm and quaternary carbons of the trimethoxyphenyl group at δ 132.5–142.9 ppm.

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeOH/H2O 70:30) demonstrates >98% purity with retention time 12.3 min, while LC-MS (ESI+) confirms molecular ion [M+H]+ at m/z 323.2.

Chemical Reactions Analysis

Types of Reactions: 6-(2,3,4-Trimethoxyphenyl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2,3,4-Trimethoxyphenyl)hexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2,3,4-Trimethoxyphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tubulin and heat shock protein 90, leading to the disruption of cellular processes essential for cancer cell survival. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

3,4,5-Trimethoxyphenyl Derivatives

Compounds like (E)-6-(4-(3-(3,4,5-Trimethoxyphenyl)Acryloyl)Phenoxy)Hexanoic Acid () share a similar hexanoic acid chain but feature methoxy groups at the 3,4,5-positions. This substitution pattern enhances interactions with enzymes like EGFR and HDAC, as demonstrated by their antitumor activity in vitro.

2,4,6-Trimethoxyphenyl Metabolites

The hypocholesterolemic agent CI-976 () is metabolized to 5,5-dimethyl-6-oxo-6-[(2,4,6-trimethoxyphenyl)amino]-hexanoic acid.

4-Hydroxy-3-Methoxyphenyl Derivatives

6-(4-Hydroxy-3-Methoxyphenyl)hexanoic Acid (HMPHA, ) exhibits antispasmodic activity by inhibiting KCl-induced ileum contractions. The hydroxyl group at the 4-position enhances hydrogen bonding with targets like 5-HT receptors, whereas the fully methoxylated 2,3,4-trimethoxy variant lacks this interaction, suggesting divergent therapeutic applications (antispasmodic vs. anticancer) .

Anticancer Activity

- 3,4,5-Trimethoxyphenyl Hybrids : Derivatives in show IC₅₀ values <10 µM against MCF-7 and HeLa cells, attributed to dual EGFR/HDAC inhibition.

- 2,3,4-Trimethoxyphenyl Compounds: While direct data are absent, structurally similar 2,3,4-trimethoxyphenyl-based aza-podophyllotoxins () exhibit nanomolar cytotoxicity, suggesting the substitution pattern may enhance DNA topoisomerase II inhibition .

Metabolic Stability

- The 2,4,6-trimethoxy metabolite of CI-976 undergoes rapid chain shortening via beta-oxidation (). In contrast, the 2,3,4-trimethoxy configuration may slow oxidation due to steric effects, as seen in related compounds with ortho-substituents resisting enzymatic degradation .

Physicochemical Properties

*Calculated using fragment-based methods.

Key Structural Determinants of Activity

Methoxy Positioning :

- 3,4,5-Trimethoxy : Optimal for enzyme inhibition (e.g., EGFR/HDAC) due to planar aromatic stacking.

- 2,3,4-Trimethoxy : Steric bulk may favor DNA intercalation or tubulin binding, as seen in podophyllotoxin analogs .

Chain Length: The hexanoic acid linker balances solubility and membrane permeability; shorter chains (e.g., pentanoic acid in ) reduce bioavailability.

Q & A

Q. What are the common synthetic routes for 6-(2,3,4-Trimethoxyphenyl)hexanoic acid, and how can purity be ensured?

The synthesis typically involves coupling a trimethoxyphenyl moiety to a hexanoic acid backbone. A two-step approach is often employed:

- Step 1 : Alkylation or esterification of 2,3,4-trimethoxyphenol with a hexanoic acid derivative (e.g., bromohexanoate). For example, using potassium hydroxide (KOH) in methanol to facilitate nucleophilic substitution .

- Step 2 : Hydrolysis of the ester intermediate to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol/water mixtures, as demonstrated in analogous hexanoic acid syntheses .

- Purity Control : Recrystallization in polar solvents (e.g., methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended. Monitor purity via HPLC or TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) .

Q. How is the compound characterized using spectroscopic methods?

- NMR Spectroscopy :

- 1H-NMR : Expect aromatic proton signals at δ 6.8–7.2 ppm (trimethoxyphenyl ring), methoxy groups at δ 3.7–3.9 ppm (singlets), and aliphatic chain signals (δ 1.2–2.4 ppm). Compare with similar compounds like 3,4-dimethoxyphenylacetic acid .

- 13C-NMR : Carboxylic acid carbon at ~δ 175 ppm, methoxy carbons at ~δ 56 ppm .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 296 [M+H]+ (calculated for C₁₅H₂₂O₅) and fragmentation patterns consistent with methoxy loss .

Q. What are the solubility profiles in various solvents, and how do they affect experimental design?

- High Solubility : Dimethyl sulfoxide (DMSO), methanol, and dichloromethane.

- Low Solubility : Water, hexane.

- Experimental Impact : Use DMSO for stock solutions in biological assays. For reactions, methanol or THF is preferable due to compatibility with nucleophilic reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst Screening : Replace traditional bases (KOH) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Solvent Effects : Test polar aprotic solvents (e.g., acetonitrile) for faster reaction kinetics.

- Temperature Control : Optimize between 60–80°C to minimize side reactions (e.g., demethylation) .

- Yield Monitoring : Use in-situ FTIR to track ester hydrolysis progress .

Q. What strategies are effective for assessing biological activity, such as enzyme inhibition?

- Enzyme Assays : Adapt hyaluronidase inhibition protocols (e.g., UV-vis spectrophotometry at 585 nm with hyaluronic acid substrate). Reference methods for hexanoic acid derivatives show IC₅₀ values in the μM range .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays. Correlate activity with structural analogs like 3,4-dimethoxyphenylacetic acid .

Q. How can discrepancies in reported synthesis or characterization data be resolved?

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3,4,5-trimethoxyphenylacetic acid) .

- Orthogonal Techniques : Confirm molecular weight via high-resolution mass spectrometry (HRMS) and functional groups via FTIR.

- Reproducibility : Replicate alternative synthetic routes (e.g., using thionyl chloride for acid chloride intermediates) .

Q. What methodologies are recommended for developing HPLC protocols for purity analysis?

- Column Selection : C18 reversed-phase column (5 μm, 250 × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid) from 40% to 90% over 20 minutes.

- Detection : UV at 254 nm (aromatic absorption). Calibrate with a reference standard of analogous compounds (e.g., 3,4-dimethoxyphenylacetic acid, retention time ~12 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.